N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide

描述

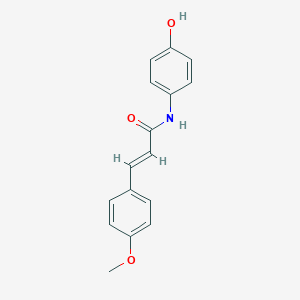

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide is an α,β-unsaturated amide characterized by a propenamide backbone substituted with a 4-hydroxyphenyl group at the nitrogen atom and a 4-methoxyphenyl group at the β-carbon of the acrylic acid moiety. This compound belongs to a broader class of phenylpropenamides, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its structure combines electron-donating (methoxy) and electron-withdrawing (hydroxy) groups, influencing its physicochemical behavior and interactions with biological targets.

准备方法

Knoevenagel Condensation Followed by Amidation

Synthesis of 3-(4-Methoxyphenyl)Prop-2-Enoic Acid

The foundational step involves synthesizing the α,β-unsaturated carboxylic acid precursor, 3-(4-methoxyphenyl)prop-2-enoic acid, via Knoevenagel condensation. This reaction couples 4-methoxybenzaldehyde with malonic acid in the presence of a catalytic base, typically piperidine or pyridine, under reflux conditions in ethanol . The mechanism proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the conjugated acid.

Reaction Conditions:

-

Reactants: 4-Methoxybenzaldehyde (1.2 eq), malonic acid (1.0 eq), piperidine (0.1 eq).

-

Solvent: Anhydrous ethanol.

-

Temperature: Reflux (78°C).

-

Duration: 4–6 hours.

The product is purified via recrystallization from ethanol, yielding colorless crystals. Infrared (IR) spectroscopy confirms the presence of the carboxylic acid group (C=O stretch at 1680–1700 cm⁻¹) and the α,β-unsaturated system (C=C stretch at 1600–1630 cm⁻¹) .

Conversion to Acyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂) under anhydrous conditions. This step is critical for facilitating nucleophilic acyl substitution in the subsequent amidation.

Reaction Conditions:

-

Reactants: 3-(4-Methoxyphenyl)prop-2-enoic acid (1.0 eq), SOCl₂ (3.0 eq).

-

Solvent: Dry dichloromethane (DCM).

-

Temperature: Room temperature (25°C).

-

Duration: 2 hours.

Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used immediately to prevent hydrolysis.

Amidation with 4-Aminophenol

The acyl chloride reacts with 4-aminophenol in the presence of a base, such as pyridine or triethylamine, to neutralize HCl generated during the reaction. The hydroxyl group on 4-aminophenol remains intact due to the amine group’s superior nucleophilicity under mild conditions .

Reaction Conditions:

-

Reactants: 3-(4-Methoxyphenyl)prop-2-enoyl chloride (1.0 eq), 4-aminophenol (1.2 eq), pyridine (1.5 eq).

-

Solvent: Dry DCM or tetrahydrofuran (THF).

-

Temperature: 0–5°C (ice bath), gradually warming to room temperature.

-

Duration: 4–6 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound as a white solid. Nuclear magnetic resonance (NMR) spectroscopy confirms the E-configuration of the double bond (J = 16.0–17.0 Hz) .

Direct Amidation Using Carbodiimide Coupling Reagents

EDCl/HOBt-Mediated Coupling

This method bypasses acyl chloride formation by directly coupling 3-(4-methoxyphenyl)prop-2-enoic acid with 4-aminophenol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). This approach minimizes side reactions and enhances yield .

Reaction Conditions:

-

Reactants: 3-(4-Methoxyphenyl)prop-2-enoic acid (1.0 eq), 4-aminophenol (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq).

-

Solvent: Dry dimethylformamide (DMF) or DCM.

-

Temperature: Room temperature.

-

Duration: 12–24 hours.

The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate. High-performance liquid chromatography (HPLC) analysis reveals >98% purity.

Advantages Over Acyl Chloride Method

-

Reduced Sensitivity to Moisture: Eliminates the need for anhydrous acyl chloride synthesis.

-

Higher Functional Group Tolerance: Suitable for substrates with acid-sensitive groups.

Alternative Synthetic Routes

Chalcone Intermediate Approach

A modified pathway involves synthesizing (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone) via Claisen-Schmidt condensation, followed by oxidative conversion to the carboxylic acid and subsequent amidation .

Step 1: Chalcone Synthesis

-

Reactants: 4-Hydroxybenzaldehyde (1.0 eq), 4-methoxyacetophenone (1.0 eq), NaOH (2.0 eq).

-

Solvent: Ethanol.

-

Temperature: Reflux.

Step 2: Oxidation to Carboxylic Acid

While this route offers structural versatility, the additional oxidation step reduces overall efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Polar Aprotic Solvents: DMF enhances reaction rates in EDCl-mediated couplings but complicates purification.

-

Low-Temperature Acylation: Minimizes esterification of the hydroxyl group in 4-aminophenol .

Catalytic Enhancements

-

DMAP Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates acylation reactions, improving yields to 75–80% .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel + Acyl Chloride | 60–65 | 90–95 | Moderate | High |

| EDCl/HOBt Coupling | 80–85 | 95–98 | High | Moderate |

| Chalcone Intermediate | 40–50 | 85–90 | Low | Low |

The EDCl/HOBt method is preferred for laboratory-scale synthesis due to its high yield and purity, while the Knoevenagel route remains viable for bulk production of the carboxylic acid precursor .

化学反应分析

Types of Reactions

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenol moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aminophenol derivatives.

科学研究应用

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-cancer research.

作用机制

The mechanism of action of N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Neuroprotective Activity: The compound can protect neuronal cells from apoptosis by modulating signaling pathways like the caspase-3 pathway.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide with key analogues reported in the literature:

Key Structural and Functional Differences

Substituent Effects on Bioactivity Hydroxyl vs. In contrast, the 4-methoxyphenyl group on the propenyl chain increases lipophilicity, aiding membrane permeability . Chalcone vs. Propenamide Backbone: Chalcone derivatives (e.g., Compound 2 in ) exhibit strong antioxidant activity due to their conjugated dienone system, whereas propenamides may prioritize interactions with enzymatic active sites via amide hydrogen bonds .

Synthetic Accessibility this compound can be synthesized via condensation of 4-methoxycinnamic acid with 4-aminophenol, similar to methods used for Compound 13a (yield: 47–64%) . Derivatives with additional hydroxyl groups (e.g., ) require protective-group strategies, reducing overall yields (e.g., 42–51% in ) .

Biological Performance Anti-Inflammatory Activity: Compounds with dihydroxyphenyl substituents (e.g., ) show superior IC₅₀ values (~17 μM) compared to monohydroxylated analogues, likely due to enhanced radical-scavenging capacity . Antioxidant Mechanisms: Chalcones () activate Nrf2/ARE pathways, while propenamides may inhibit reactive oxygen species (ROS) generation via direct electron donation .

Research Findings and Data Tables

Pharmacological Data for Selected Analogues

Physicochemical Properties

| Compound | logP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 3.2 | 0.12 | 1 (amide NH) | 3 (amide O, methoxy O) |

| N-(1-Methylethyl)-3-(4-methoxyphenyl)-(E)-propenamide (13a) | 3.8 | 0.08 | 1 (amide NH) | 2 (amide O, methoxy O) |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 2.9 | 0.25 | 1 (phenolic OH) | 3 (ketone O, methoxy O) |

生物活性

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide, also known as HHMP, is an organic compound belonging to the class of cinnamoyl derivatives. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of HHMP, supported by data tables, case studies, and detailed research findings.

Antioxidant Activity

HHMP exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is primarily attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) . Studies have shown that HHMP's antioxidant capacity surpasses that of well-known antioxidants like ascorbic acid, with an EC50 value indicating potent radical scavenging activity .

Anti-inflammatory Activity

Research indicates that HHMP effectively inhibits inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In a dose-dependent manner, HHMP significantly decreased NO production by up to 81.91% and COX-2 expression at higher concentrations . The mechanism involves the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation .

Neuroprotective Activity

HHMP has demonstrated neuroprotective effects by protecting neuronal cells from apoptosis. It modulates key signaling pathways associated with cell survival, particularly by inhibiting caspase-3 activation . This property suggests potential applications in neurodegenerative diseases where oxidative stress and inflammation are contributing factors.

Anticancer Activity

Preliminary studies suggest that HHMP may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells . The compound's ability to induce apoptosis in cancer cells may be linked to its antioxidant and anti-inflammatory activities.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant activity of HHMP using the DPPH radical scavenging method. The results indicated that HHMP exhibited an antioxidant capacity approximately 1.37 times greater than ascorbic acid, with an EC50 value lower than that of many synthetic antioxidants .

| Compound | EC50 (µM) | Comparison with Ascorbic Acid |

|---|---|---|

| This compound | 8.1 | 3x more active |

| Ascorbic Acid | 24.0 | Baseline |

2. Anti-inflammatory Mechanism Study

In an experimental setup involving RAW 264.7 cells treated with LPS, HHMP significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and COX-2 at concentrations above 50 µM. This inhibition correlated with reduced levels of inflammatory mediators .

| Treatment Concentration (µM) | NO Production Inhibition (%) | COX-2 Expression Inhibition (%) |

|---|---|---|

| 12.5 | 48.98 | No significant change |

| 25 | 66.8 | No significant change |

| 50 | 81.91 | Significant inhibition |

3. Neuroprotective Effects

In a study assessing neuroprotective properties, HHMP was shown to prevent apoptosis in neuronal cell cultures subjected to oxidative stress conditions induced by hydrogen peroxide . The protective effect was evidenced by reduced caspase-3 activity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling 4-hydroxyphenylamine with 4-methoxyphenylpropenoic acid derivatives. Key steps include:

- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) under nitrogen to minimize oxidation .

- Purification : Thin-layer chromatography (TLC) and column chromatography to isolate intermediates and final products .

- Optimization : Control of temperature (e.g., 0–25°C for sensitive steps) and pH (neutral to mildly acidic) to prevent side reactions . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm structural integrity .

Q. How is the structural conformation of this compound validated, and what analytical techniques are essential?

- Stereochemical analysis : Use of 2D NMR (COSY, NOESY) to resolve E/Z isomerism in the propenamide moiety .

- Crystallography : X-ray diffraction (if crystalline) to confirm spatial arrangement of the 4-hydroxyphenyl and 4-methoxyphenyl groups .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor binding : Radioligand displacement assays for formyl peptide receptors (FPRs) due to structural similarity to immunomodulatory amides .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- Methoxy vs. hydroxy groups : Replacement of 4-methoxyphenyl with 4-hydroxyphenyl enhances hydrogen-bonding potential but reduces lipophilicity, altering membrane permeability .

- Nitro/chloro substitutions : Addition of electron-withdrawing groups (e.g., 3-nitrophenyl in analogs) increases electrophilicity, potentially enhancing interaction with nucleophilic biological targets .

- Propenamide vs. propanamide : The α,β-unsaturated carbonyl group in propenamide may enable Michael addition reactions with cysteine residues in enzymes, affecting activity .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Metabolic stability testing : Evaluate compound degradation in cell culture media via LC-MS to distinguish true efficacy from artifactual results .

- Orthogonal assays : Confirm anticancer activity using complementary methods (e.g., apoptosis flow cytometry alongside MTT) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated cells .

- Molecular docking : Simulate interactions with FPRs or COX-2 using software like AutoDock Vina, guided by structural analogs .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction, a common mechanism for phenolic amides .

Q. Methodological Considerations

Q. How can researchers address solubility challenges in in vitro assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility, which are cleaved intracellularly .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Protective groups : Temporarily block the 4-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ethers during amide coupling to prevent oxidation .

- Catalytic systems : Employ palladium catalysts for efficient cross-coupling in propenamide formation .

属性

IUPAC Name |

(E)-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(18)8-6-13/h2-11,18H,1H3,(H,17,19)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBFHLCSULMJJI-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19186-86-8 | |

| Record name | Cinnamanilide, 4'-hydroxy-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。